N-methyl-N-phenyl-2-(2-thienyl)acetamide
Description
N-methyl-N-phenyl-2-(2-thienyl)acetamide (CAS: 573-26-2) is a substituted acetamide featuring a methyl group, a phenyl ring, and a 2-thienyl moiety attached to the acetamide core. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 175.22 g/mol. . Its crystal structure reveals a dihedral angle of 87.19° between aromatic systems in related analogs, suggesting conformational rigidity that may influence receptor binding .
Properties
IUPAC Name |
N-methyl-N-phenyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(11-6-3-2-4-7-11)13(15)10-12-8-5-9-16-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBFBOBLWMUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-(2-thienyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with a thiophene derivative. One common method is the acylation of N-methyl-N-phenylacetamide with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-phenyl-2-(2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-methyl-N-phenyl-2-(2-thienyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in material science and engineering applications.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-(2-thienyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Key Difference : Replaces the N-methyl group with a 4-bromophenyl substituent.
- No direct pharmacological data are available, but bromine often enhances lipophilicity and metabolic stability .
N-Methyl-N-(2-methylphenyl)acetamide ()
- Key Difference : Substitutes the 2-thienyl group with a 2-methylphenyl ring.
- Impact : The absence of the sulfur-containing thienyl moiety reduces polarity, which may decrease solubility but increase membrane permeability. The methyl group on the phenyl ring adds steric hindrance, possibly affecting receptor interactions .
N-Benzothiazolyl-2-Phenyl Acetamide Derivatives ()
- Key Difference : Replaces the thienyl group with a benzothiazole ring.
- Impact : Benzothiazole’s planar structure and nitrogen/sulfur atoms enable π-π stacking and hydrogen bonding, critical for CK-1δ inhibitory activity. QSAR models indicate that electron-withdrawing substituents on the benzothiazole enhance potency .
Pharmacological and Functional Comparisons
Gastrin/CCK-B Receptor Antagonists ()
- Target Compound: Exhibits IC₅₀ values in the nanomolar range for CCK-B receptors, with high selectivity over CCK-A receptors.
- Analog DZ-3514: A more complex derivative with a phenoxyacetamide backbone shows enhanced affinity due to additional hydrogen-bonding motifs .
SARS-CoV-2 Main Protease (Mpro) Inhibitors ()
- Pyridine-Based Acetamides: Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide inhibit Mpro via interactions with HIS163 and ASN142.
Benzylation Reactions ()
- N-Phenyl-2-phenylacetamide : Undergoes benzylation with benzyl chloride under phase-transfer catalysis.
- Target Compound : The N-methyl group likely reduces nucleophilicity compared to N-phenyl analogs, requiring harsher conditions for alkylation .
Crystallization and Stability ()
- N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide: Forms stable monohydrate crystals with intramolecular hydrogen bonds.
- Target Compound: The thienyl group’s smaller size compared to quinoline may reduce crystallinity but improve solubility .
Data Tables
Table 1: Structural and Pharmacological Properties
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-methyl-N-phenyl-2-(2-thienyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time). For multi-step reactions, intermediates should be purified via column chromatography, and progress monitored using thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural integrity at each stage. For example, adjusting solvent polarity (e.g., switching from DMF to THF) can minimize side reactions involving the thiophene ring .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for verifying substituent positions on the phenyl and thiophene rings. MS (ESI-TOF) confirms molecular weight, while elemental analysis validates stoichiometry. Purity is best assessed via high-performance liquid chromatography (HPLC) with UV detection. For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Q. How should researchers evaluate the thermal and chemical stability of this compound under varying storage conditions?
- Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Chemical stability under acidic/basic conditions can be tested by incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC. Long-term storage studies in inert atmospheres (argon) at 4°C are recommended to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can modern software address them?
- Methodological Answer : Challenges include disorder in the thiophene ring or solvent molecules in the lattice. Using SHELXL for refinement allows robust handling of anisotropic displacement parameters. For visualization, ORTEP-III can model thermal ellipsoids and hydrogen-bonding networks. High-resolution data collection (e.g., synchrotron sources) improves accuracy for low-symmetry crystals .
Q. What methodologies elucidate reaction mechanisms involving the thiophene ring in this compound?
- Methodological Answer : Isotopic labeling (e.g., deuterium at the thiophene β-position) combined with kinetic isotope effect (KIE) studies can track reaction pathways. Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states, while in situ infrared (IR) spectroscopy monitors intermediate formation during reactions like electrophilic substitution .
Q. How can computational modeling predict the bioactivity or material properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) screens potential protein targets by analyzing binding affinities to active sites. Time-dependent DFT (TD-DFT) predicts electronic transitions for material applications (e.g., OLEDs). Solubility and partition coefficients (logP) are estimated using COSMO-RS, guiding formulation strategies .
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Cross-validation is critical: NMR chemical shifts should align with X-ray bond lengths and angles. If conflicts arise (e.g., tautomerism), variable-temperature NMR or neutron diffraction can clarify dynamic processes. Software like Mercury (CCDC) overlays experimental and computed structures to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
